molecular formula C18H16ClN3O3S B11173386 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide

Cat. No.: B11173386
M. Wt: 389.9 g/mol
InChI Key: BJMXUPJURUHBRG-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the 4-Chlorophenoxy Group: The 4-chlorophenoxy group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with 4-chlorophenol in the presence of a base.

    Attachment of the Ethoxybenzamide Group: The final step involves the reaction of the intermediate compound with 4-ethoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other thiadiazole derivatives with potential biological activities.

    Biology: Studied for its antimicrobial and antiviral properties, showing effectiveness against various pathogens.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and agrochemicals.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine and potential therapeutic effects in neurodegenerative disorders.

    Pathway Modulation: It modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-ethoxybenzamide can be compared with other thiadiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

InChI

InChI=1S/C18H16ClN3O3S/c1-2-24-14-7-3-12(4-8-14)17(23)20-18-22-21-16(26-18)11-25-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

BJMXUPJURUHBRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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